

# literature review on Isopropyl valerate

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## Compound of Interest

Compound Name: *Isopropyl valerate*

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An In-depth Technical Guide to **Isopropyl Valerate**

## Abstract

**Isopropyl valerate** (CAS No. 18362-97-5), also known as isopropyl pentanoate, is the ester formed from isopropanol and valeric acid. It is a colorless liquid noted for its strong, fruity aroma reminiscent of apples and pineapples.[1] Primarily utilized as a flavoring and fragrance agent, its chemical properties also offer illustrative value in the context of prodrug design for pharmaceutical research. This technical guide provides a comprehensive literature review covering the physicochemical properties, synthesis protocols, applications, and safety data of **isopropyl valerate**, tailored for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Properties

**Isopropyl valerate** is a flammable liquid with the chemical formula  $C_8H_{16}O_2$ . [1][2] Its key properties are summarized below.

## Physical and Chemical Data

All quantitative physical and chemical data has been compiled into Table 1 for clarity and comparative ease.

Table 1: Physical and Chemical Properties of **Isopropyl Valerate**

Property	Value	Source(s)
Molecular Weight	144.21 g/mol	[2]
Boiling Point	144 - 145 °C	
Density	0.855 - 0.861 g/cm <sup>3</sup> at 25 °C	[3]
Refractive Index	1.398 - 1.404 at 20 °C	[3]
Flash Point	46.7 °C (116.0 °F)	[3]
Vapor Pressure	~2.9 mmHg at 25 °C	
Solubility	Soluble in ethanol and other organic solvents; insoluble in water.	[1]
LogP	2.73	[4]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **isopropyl valerate**.

- <sup>1</sup>H NMR (Proton NMR): While a specific spectrum for **isopropyl valerate** is not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar esters like isopropyl formate.[5]
  - ~5.0 ppm (septet): The single proton on the isopropyl group's secondary carbon (-OCH(CH<sub>3</sub>)<sub>2</sub>), split by the six adjacent methyl protons.
  - ~2.2 ppm (triplet): The two protons on the carbon alpha to the carbonyl group (-CH<sub>2</sub>-COO-).
  - ~1.6 ppm (sextet): The two protons on the carbon beta to the carbonyl group (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-).
  - ~1.4 ppm (sextet): The two protons on the carbon gamma to the carbonyl group (-CH<sub>2</sub>-CH<sub>3</sub>).

- ~1.2 ppm (doublet): The six equivalent protons of the two methyl groups on the isopropyl moiety (-OCH(CH<sub>3</sub>)<sub>2</sub>).
- ~0.9 ppm (triplet): The three protons of the terminal methyl group of the valerate chain (-CH<sub>2</sub>-CH<sub>3</sub>).
- <sup>13</sup>C NMR (Carbon NMR):
  - ~173 ppm: Carbonyl carbon (C=O).
  - ~67 ppm: Isopropyl methine carbon (-O-CH-).
  - ~34 ppm: Alpha-carbon of the valerate chain (-CH<sub>2</sub>-COO-).
  - ~27 ppm: Beta-carbon of the valerate chain.
  - ~22 ppm: Gamma-carbon of the valerate chain.
  - ~22 ppm: Isopropyl methyl carbons (-O-CH-(CH<sub>3</sub>)<sub>2</sub>).
  - ~14 ppm: Terminal methyl carbon of the valerate chain.
- IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching band typical for esters around 1735 cm<sup>-1</sup>. Other significant peaks include C-H stretching bands just below 3000 cm<sup>-1</sup> and C-O stretching bands in the 1100-1300 cm<sup>-1</sup> region.
- Mass Spectrometry (EI): The electron ionization mass spectrum shows characteristic fragmentation patterns.<sup>[2][6]</sup> The most abundant fragments (m/z) are:
  - 43 (base peak)
  - 85
  - 57
  - 60
  - 41

# Synthesis of Isopropyl Valerate

**Isopropyl valerate** is most commonly synthesized via Fischer esterification.<sup>[7][8]</sup> Alternative methods, such as enzyme-catalyzed synthesis, offer milder reaction conditions and high yields.

## Fischer Esterification Protocol

This method involves the acid-catalyzed reaction between valeric acid and an excess of isopropanol to drive the equilibrium toward the product ester.<sup>[8][9]</sup>

Reaction: Valeric Acid + Isopropanol  $\xrightarrow{\text{(H}^+ \text{ catalyst, Heat)}}$  **Isopropyl Valerate** + Water

Materials & Equipment:

- Valeric acid
- Isopropanol (reagent and solvent)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- 5% aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, combine 1.0 mole of valeric acid with 2.0 to 3.0 moles of isopropanol (serving as both reactant and solvent).
- **Catalysis:** While stirring, slowly and carefully add 0.1 moles of concentrated sulfuric acid to the mixture.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

- Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Aqueous Workup:
  - Wash the mixture with deionized water to remove the bulk of the excess isopropanol and sulfuric acid.
  - Carefully wash with 5% sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO<sub>2</sub> evolution).
  - Wash with brine to facilitate the separation of the organic and aqueous layers.
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and purify the crude **isopropyl valerate** by fractional distillation, collecting the fraction boiling at 144-145 °C.

*Diagram of the Fischer esterification workflow for **isopropyl valerate**.*

## Synthesis Yields

Reaction yields depend heavily on the chosen methodology.

Table 2: Representative Yields for Ester Synthesis Methods

Method	Catalyst	Conditions	Typical Yield (%)	Source(s)
Fischer Esterification	H <sub>2</sub> SO <sub>4</sub> or p-TsOH	Reflux, excess alcohol	85 - 96%	<a href="#">[10]</a>
Enzymatic Synthesis	Immobilized Lipase	45-65 °C, organic solvent	> 90%	<a href="#">[11]</a> <a href="#">[12]</a>

## Applications

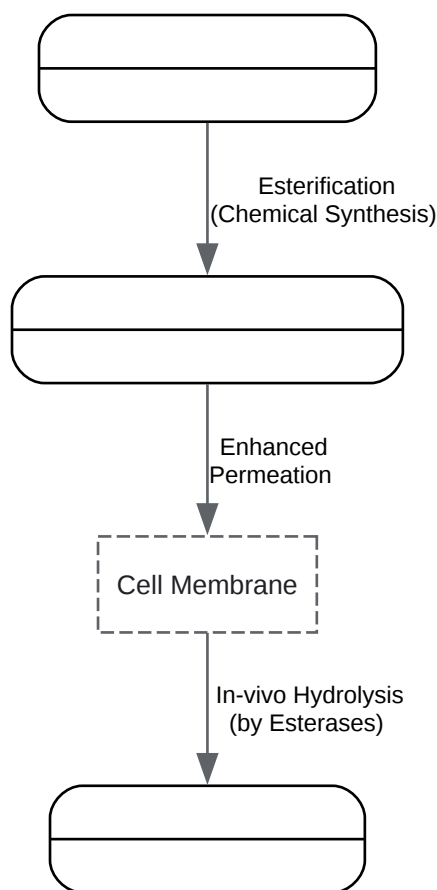
### Flavor and Fragrance Industry

The primary commercial application of **isopropyl valerate** is as a synthetic flavoring and fragrance ingredient. Its potent fruity, sweet, apple-like aroma is used in perfumes, cosmetics, and a wide variety of food products, including beverages, candy, and baked goods.

### Relevance to Drug Development (Prodrug Concept)

While not a pharmaceutical agent itself, the chemistry of **isopropyl valerate** is highly relevant to the field of drug development, specifically in the design of prodrugs. A prodrug is an inactive or less active drug derivative that is converted in the body into the active drug.

Many promising drug candidates fail due to poor physicochemical properties, such as low lipophilicity, which prevents them from crossing cellular membranes. By masking a polar functional group (like a hydroxyl group, -OH) as a lipophilic ester—conceptually similar to **isopropyl valerate**—the molecule's ability to permeate biological barriers can be significantly enhanced. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active drug at its site of action.



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*Conceptual relationship of esterification in prodrug design.*

## Safety and Toxicology

**Isopropyl valerate** is classified as a flammable liquid. Standard safety precautions, such as working in a well-ventilated area and avoiding sources of ignition, should be followed.

Table 3: Toxicological Profile of **Isopropyl Valerate** and Related Compounds

Test	Species	Route	Value	Remarks	Source(s)
LD <sub>50</sub> (Isopropyl Valerate)	-	Oral	Not Determined	Data not readily available in the literature.	[3]
LD <sub>50</sub> (Isopropanol)	Rat	Oral	~5000 mg/kg	Provides context for the isopropyl moiety.	[13]
LD <sub>50</sub> (Isopropanol)	Rabbit	Dermal	~12800 mg/kg	Provides context for the isopropyl moiety.	[13]
Skin Irritation	Human	Dermal	Irritant	May cause skin irritation.	[3]
Eye Irritation	Human	Ocular	Irritant	May cause eye irritation.	[3]

While specific acute toxicity data for **isopropyl valerate** is not readily available, related isopropyl esters are generally considered to have low toxicity.[14] However, it is classified as an irritant to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the compound.

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